Cas no 351443-25-9 ((4-Thiophen-2-yl-thiazol-2-yl)-acetonitrile)

(4-Thiophen-2-yl-thiazol-2-yl)-acetonitrile is a heterocyclic organic compound featuring both thiophene and thiazole moieties linked to an acetonitrile functional group. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and materials science. The compound’s electron-rich aromatic systems enhance reactivity in cross-coupling and cyclization reactions, facilitating the synthesis of complex heterocyclic frameworks. Its nitrile group offers further derivatization potential, enabling conversion to amines, carboxylic acids, or other functional groups. High purity and stability under standard conditions make it suitable for precise synthetic workflows. Researchers value this compound for its role in developing biologically active molecules and advanced materials.
(4-Thiophen-2-yl-thiazol-2-yl)-acetonitrile structure
351443-25-9 structure
Product Name:(4-Thiophen-2-yl-thiazol-2-yl)-acetonitrile
CAS No:351443-25-9
MF:C9H6N2S2
MW:206.287338733673
CID:3081322
PubChem ID:1095923
Update Time:2025-06-09

(4-Thiophen-2-yl-thiazol-2-yl)-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • (4-Thiophen-2-yl-thiazol-2-yl)-acetonitrile
    • 2-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetonitrile
    • AKOS000194002
    • SCHEMBL2225010
    • AQWPRUDIOFZNDF-UHFFFAOYSA-N
    • [4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetonitrile
    • STL019096
    • 2-(4-(Thiophen-2-yl)thiazol-2-yl)acetonitrile
    • BAS 09637109
    • 351443-25-9
    • Inchi: 1S/C9H6N2S2/c10-4-3-9-11-7(6-13-9)8-2-1-5-12-8/h1-2,5-6H,3H2
    • InChI Key: AQWPRUDIOFZNDF-UHFFFAOYSA-N
    • SMILES: S1C=C(C2=CC=CS2)N=C1CC#N

Computed Properties

  • Exact Mass: 205.99724055Da
  • Monoisotopic Mass: 205.99724055Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 93.2Ų

(4-Thiophen-2-yl-thiazol-2-yl)-acetonitrile Pricemore >>

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